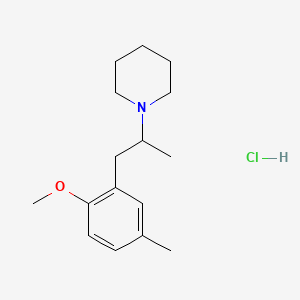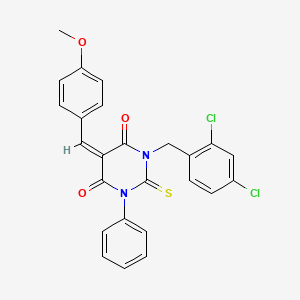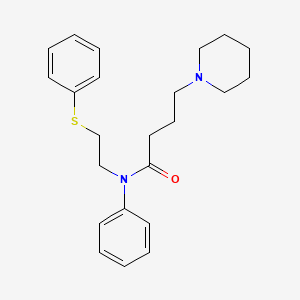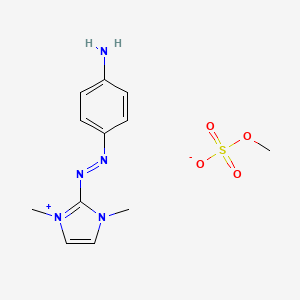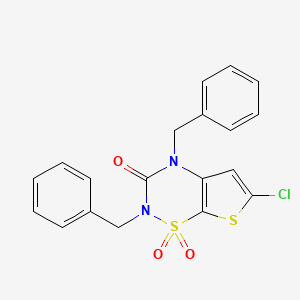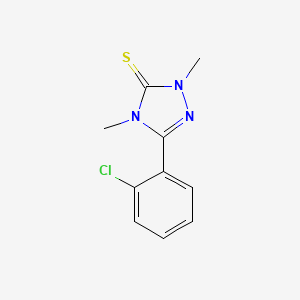
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring with a thione group and is substituted with a 2-chlorophenyl and two methyl groups.
Preparation Methods
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiourea under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Cyclization with Carbon Disulfide: Hydrazine derivatives react with carbon disulfide in the presence of a base such as sodium hydroxide to form the triazole ring.
Cyclization with Thiourea: Hydrazine derivatives react with thiourea under acidic conditions to yield the desired triazole-thione compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in research to understand the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar compounds to 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- include other triazole derivatives such as:
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-phenyl-2,4-dimethyl-: Lacks the chlorine substitution, which may affect its biological activity.
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-bromophenyl)-2,4-dimethyl-: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-fluorophenyl)-2,4-dimethyl-: Features a fluorine atom, which can influence its electronic properties and biological effects.
The uniqueness of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2-chlorophenyl)-2,4-dimethyl- lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.
Properties
CAS No. |
110623-25-1 |
|---|---|
Molecular Formula |
C10H10ClN3S |
Molecular Weight |
239.73 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H10ClN3S/c1-13-9(12-14(2)10(13)15)7-5-3-4-6-8(7)11/h3-6H,1-2H3 |
InChI Key |
YTZMBGJQPUUTAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


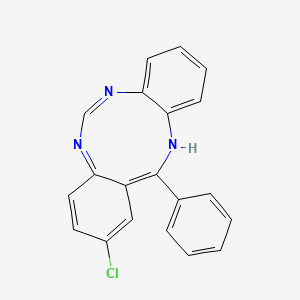
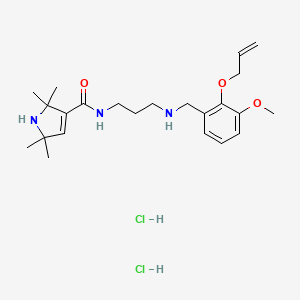


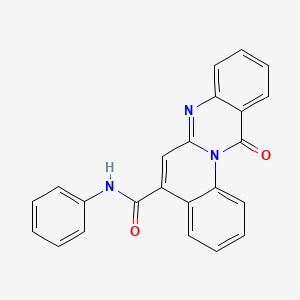
![9-(2-chlorophenyl)-3-methyl-N-quinolin-3-yl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12727826.png)
![N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12727834.png)

